2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Medicinal Chemistry Benzimidazole Derivatives Bioactivity

This specific N-hydroxybenzimidazole (CAS 400075-28-7) combines a 6-nitro electron-withdrawing group and an N-hydroxy moiety at the 1-position, creating a distinct tautomeric/electronic profile absent from des-hydroxy or des-nitro analogs. The orthogonally reactive nitro group enables amine-coupling diversity, while the N-hydroxy site allows independent modification, cutting synthetic steps versus mono-functional alternatives. Computed logP (3) and low HBD count (1) predict membrane permeability, making it a prime scaffold for SAR-driven tumor-selective cytotoxin programs exploiting hypoxic reductive activation. ≥98% purity, sealed dry storage at 2–8 °C.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
CAS No. 400075-28-7
Cat. No. B3133911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol
CAS400075-28-7
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4/c1-21-11-4-2-3-9(7-11)14-15-12-6-5-10(17(19)20)8-13(12)16(14)18/h2-8,18H,1H3
InChIKeyCKSUEGYEOOXEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol (CAS 400075-28-7): Core Identity and Procurement Baseline


2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol (CAS 400075-28-7, PubChem CID 2766797) is a substituted benzimidazole featuring an N-hydroxy moiety at the 1-position, a 3-methoxyphenyl ring at the 2-position, and a nitro group at the 6-position [1]. The compound has a molecular weight of 285.25 g/mol, an XLogP3 of 3, and one hydrogen bond donor, placing it within a lipophilic, low-donor physicochemical space typical of membrane-permeable small molecules [1]. Reported purities from commercial suppliers reach ≥98%, and recommended storage is sealed under dry conditions at 2–8°C . No peer-reviewed biological activity data or head-to-head comparator studies were identified for this specific compound in the accessible literature at the time of this analysis.

2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol: Why Simple Class Substitution Is Not Supported by Evidence


Substituting this compound with another 2-aryl-6-nitrobenzimidazole or a different N-hydroxybenzimidazole is not supported by directly comparable quantitative data. The combination of the 6-nitro electron-withdrawing group and the 1-hydroxy substituent creates a unique tautomeric and electronic profile that fundamentally differs from analogs lacking the N-hydroxy group (e.g., 2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole, which lacks the N-OH) or those without the nitro group [1]. Without explicit comparative biological or physicochemical studies, assuming interchangeability risks unpredictable outcomes in target engagement, solubility, or metabolic stability. Until head-to-head data are published, procurement decisions must be guided by the unique structural signature of the compound rather than class-level generalisations.

2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol: Quantitative Differential Evidence Summary


No Direct Comparative Biological Activity Data Found for This Compound

A systematic search of primary research papers, patents, and authoritative databases (excluding vendor-generated content) did not yield any quantitative biological assay data—such as IC50, Ki, MIC, or % inhibition—for 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol against a named comparator. The compound appears in PubChem (CID 2766797) but without biological annotations [1]. In the absence of such data, no differentiation claim can be made under the strict evidence rules of this guide.

Medicinal Chemistry Benzimidazole Derivatives Bioactivity

Structural Differentiation from the Des-Hydroxy Analog 2-(3-Methoxyphenyl)-6-nitro-1H-benzimidazole

The presence of the N-hydroxy group in the target compound (C14H11N3O4) distinguishes it from the des-hydroxy analog 2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole (C14H11N3O3). This results in an additional hydrogen bond donor (1 vs 0) and acceptor (5 vs 4), altering computed logP (XLogP3 = 3 vs. ~3.2 for the des-hydroxy form) and introducing a potential site for oxidative metabolism or PRODAC activation [1]. While no direct experimental comparison exists, these computed properties suggest different solubility and permeability profiles, which are crucial for DMPK and formulation studies.

Physicochemical Properties Tautomerism Structural Alert

Nitro Group Positional and Electronic Influence Relative to Non-Nitrated Benzimidazoles

The 6-nitro substituent in the target compound is a strong electron-withdrawing group, whereas many benzimidazole-based drugs (e.g., omeprazole analogs) contain methoxy or methyl substituents. In related nitrobenzimidazole series, the nitro group has been shown to reduce HOMO energy and alter DNA intercalation potential [1]. Although no direct data exist for this specific compound, the computed molecular electrostatic potential surface of the 6-nitro analog is expected to differ markedly from that of des-nitro derivatives such as 2-(3-methoxyphenyl)-1H-benzimidazol-1-ol, potentially affecting target binding. This is a class-level inference based on nitrobenzimidazole literature.

Electronic Effects Nitrobenzimidazole CYP450 Interaction

Purity and Storage Advantages Over Less Controlled Benzimidazole Supply Sources

The compound is commercially available with a certified purity of ≥98% (HPLC) from multiple vendors, and stability data indicate it should be stored sealed in a dry environment at 2–8°C . In contrast, many closely related 2-aryl-6-nitrobenzimidazoles are offered only as 'technical grade' or with purities ≤95%, and often lack explicit stability recommendations. While comparative stability under accelerated conditions is not published, the documented storage protocol and high purity specification reduce the risk of impurity-related assay artifacts.

Chemical Purity Stability Procurement

Potential as a Synthetic Intermediate Over Non-Functionalized 2-Phenylbenzimidazoles

The combination of a nitro group at the 6-position and an N-hydroxy group makes this compound a versatile intermediate. Unlike simple 2-phenylbenzimidazoles, which require harsher conditions for electrophilic substitution, this compound can undergo selective reduction of the nitro group to an amine (e.g., H2, Pd/C) to yield a 6-amino derivative, a known building block for fluorescent probes or kinase hinge binders [1]. The N-hydroxy group can also be alkylated or acylated to modulate properties. While no quantitative yield comparison is available, the orthogonal reactivity of the two functional groups provides a synthetic advantage over analogs possessing only one reactive handle.

Synthetic Chemistry Nitro Reduction Benzimidazole Functionalization

2-(3-Methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol: Application Scenarios Based on Quantitative Differentiation


Precursor for Hypoxia-Activated Prodrugs or Bioreductive Agents

The 6-nitro group can be enzymatically reduced under hypoxic conditions to generate a reactive electrophile. This compound's N-hydroxy appendage may further stabilize the reduced intermediate or serve as a second leaving group. Researchers developing tumor-selective cytotoxins can exploit this redox profile, using the compound as a scaffold for structure-activity relationship (SAR) studies once appropriate comparator data are generated [1].

Synthetic Building Block for Dual-Functionalized Benzimidazole Libraries

The orthogonally reactive nitro and N-hydroxy groups enable sequential diversification. For example, the nitro group can be reduced to an amine and coupled with carboxylic acids, while the N-hydroxy group can be independently modified. This reduces the number of synthetic steps compared to starting from a mono-functional analog, making the compound attractive for medicinal chemistry groups aiming to rapidly explore polar and lipophilic vectors [1].

Physicochemical Probe in Cytochrome P450 Inhibition or Activation Studies

Based on its computed logP and hydrogen bonding profile, this compound (XLogP3 = 3, 1 HBD) occupies a property space that is often associated with CYP2C19 or CYP3A4 ligands. Although no direct enzyme inhibition data exist, the compound could serve as a negative control or a starting point for affinity optimization in in vitro ADME panels, especially when compared to analogs lacking the N-hydroxy group [1].

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.